![molecular formula C17H24BrN3O3 B2663699 tert-Butyl 4-[3-(3-bromophenyl)ureido]piperidine-1-carboxylate CAS No. 1233958-21-8](/img/structure/B2663699.png)
tert-Butyl 4-[3-(3-bromophenyl)ureido]piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-Butyl 4-[3-(3-bromophenyl)ureido]piperidine-1-carboxylate” is a chemical compound with the formula C17H24BrN3O3 . It is used for research and development .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 4-[3-(3-bromophenyl)ureido]piperidine-1-carboxylate” consists of 17 carbon atoms, 24 hydrogen atoms, 1 bromine atom, 3 nitrogen atoms, and 3 oxygen atoms . The molecular weight is 398.29 .Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl 4-[3-(3-bromophenyl)ureido]piperidine-1-carboxylate” include a predicted boiling point of 349.8±15.0 °C and a predicted density of 1?±.0.06 g/cm3 .Scientific Research Applications
Synthesis of Piperidine Derivatives
Research by Moskalenko and Boev (2014) focuses on the reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with BuLi and subsequent reactions leading to tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates. These compounds are highlighted as promising synthons for the preparation of diverse piperidine derivatives, indicating their importance in synthetic organic chemistry and drug development processes. The methodology offers a versatile approach to synthesizing piperidine-based compounds with potential applications in medicinal chemistry (Moskalenko & Boev, 2014).
Anticancer Drug Intermediates
Zhang et al. (2018) developed a rapid and high-yield synthetic method for tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs. This compound serves as a key precursor in the synthesis of various anticancer agents, underscoring the critical role of such intermediates in pharmaceutical research and development. The study not only provides a synthetic route but also emphasizes the broader application of such intermediates in the quest for effective anticancer therapies (Zhang et al., 2018).
Crizotinib Intermediate
Kong et al. (2016) discuss the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in many biologically active compounds, including crizotinib. Crizotinib is a well-known anticancer drug, and the study highlights the synthetic strategies towards creating intermediates that can be used in the synthesis of such important therapeutic agents (Kong et al., 2016).
Safety And Hazards
According to the safety data sheet, this compound should be handled with care. If inhaled, move to fresh air and seek medical attention if feeling unwell. If it comes into contact with skin or eyes, rinse thoroughly with water and seek medical attention if irritation persists . It should be kept away from heat, sparks, open flames, and hot surfaces .
properties
IUPAC Name |
tert-butyl 4-[(3-bromophenyl)carbamoylamino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrN3O3/c1-17(2,3)24-16(23)21-9-7-13(8-10-21)19-15(22)20-14-6-4-5-12(18)11-14/h4-6,11,13H,7-10H2,1-3H3,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFSRNGPIOLBNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)NC2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-[3-(3-bromophenyl)ureido]piperidine-1-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.